N-benzyl-6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex heterocyclic compound. It belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological activities.
Preparation Methods
The synthesis of N-benzyl-6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate benzyl and phenyl derivatives under reflux conditions in the presence of a catalytic amount of piperidine . Industrial production methods may involve optimizing these reaction conditions to improve yield and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
N-benzyl-6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antifungal activities.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It inhibits the production of nitric oxide and tumor necrosis factor-α, which are key mediators of inflammation . Additionally, it reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, thereby exerting neuroprotective effects . The compound’s ability to interact with active residues of proteins like ATF4 and NF-kB further contributes to its anti-inflammatory and neuroprotective properties .
Comparison with Similar Compounds
N-benzyl-6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be compared with other triazolothiadiazine derivatives. Similar compounds include:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their antimicrobial and anticancer activities.
1,2,4-triazole derivatives: These compounds exhibit a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties, particularly its neuroprotective and anti-inflammatory effects .
Properties
Molecular Formula |
C25H22ClN5O2S |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
N-benzyl-6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C25H22ClN5O2S/c1-33-20-13-12-18(14-19(20)26)21-22(24(32)27-15-16-8-4-2-5-9-16)34-25-29-28-23(31(25)30-21)17-10-6-3-7-11-17/h2-14,21-22,30H,15H2,1H3,(H,27,32) |
InChI Key |
NWSARZZAXGNWQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NCC5=CC=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.